5-Bromo-2-isobutoxybenzonitrile
Overview
Description
5-Bromo-2-isobutoxybenzonitrile (5-BIB) is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid that is soluble in water and organic solvents. 5-BIB is used in a variety of scientific research applications, including in the synthesis of other compounds, as a catalyst, and in biological studies.
Scientific Research Applications
Synthesis and Industrial Preparation
5-Bromo-2-isobutoxybenzonitrile has been synthesized with an overall yield of 47.7% via a three-step procedure of bromination, cyanidation, and alkylation, starting from salicylaldehyde. This method offers advantages like mild reaction conditions, facile operation, and lower costs, making it suitable for industrial preparation (Meng Fan-hao, 2012).
Spectroscopic Studies and Non-Linear Optical Properties
Spectroscopic and Second Harmonic Generation (SHG) studies have been conducted on 5-Bromo-2-methoxybenzonitrile, a compound similar in structure to this compound. These studies, which include quantum mechanical calculations, reveal potential applications in frequency doubling and Non-Linear Optical (NLO) properties (A. Kumar & R. Raman, 2017).
Intermediate in Biologically Active Compounds
Bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in compounds like febuxostat, can be synthesized rapidly. This compound is created from commercially available 4-hydroxybenzonitrile through bromination, oxyalkylation, and thioamidation. This synthesis has a total yield of 49.2% (Qinqin Wang et al., 2016).
Environmental Toxicology
The environmental impact and degradation processes of bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), a related compound, have been examined under different anaerobic conditions. These studies provide insights into the biodegradability and transformation of such compounds in natural environments (V. Knight et al., 2003).
Isostructural Analysis
Studies on isostructures and polymorphs of 3,5-Dihalo-4-hydroxybenzonitriles, which include this compound, have provided valuable information on their structural characteristics and potential applications in material science (D. Britton, 2006).
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in free radical reactions, such as bromination at the benzylic position . This suggests that 5-Bromo-2-isobutoxybenzonitrile may interact with its targets through similar mechanisms.
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can affect a variety of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied and found to have a short elimination half-life . BZP and its metabolite were distributed rapidly into all tissues examined, with the highest concentrations in the lung and kidney . The plasma protein binding degree of BZP was found to be between 74.8% and 98.7% .
Result of Action
Brominated compounds are known to participate in various biochemical reactions, which can lead to a variety of molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of brominated compounds .
Biochemical Analysis
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
For instance, some compounds can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 5-Bromo-2-isobutoxybenzonitrile is not clearly defined in the current literature .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models .
Properties
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKIUYAOJQVFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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